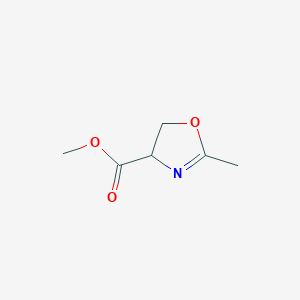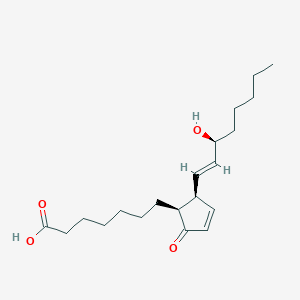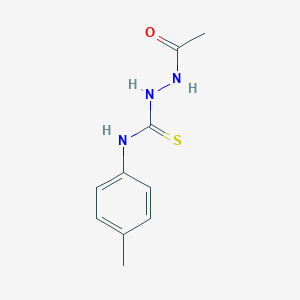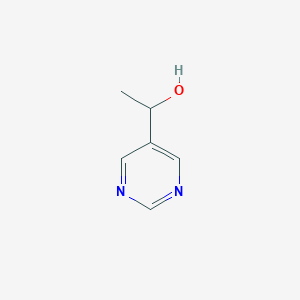![molecular formula C6H12N4O B122048 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol CAS No. 155601-24-4](/img/structure/B122048.png)
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol, also known as AMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of potential applications in scientific research. One area of interest is in the study of glutamate receptors, as 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to be a selective agonist of the AMPA receptor. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol involves its binding to the AMPA receptor, which results in the activation of the receptor and the subsequent influx of calcium ions into the cell. This influx of calcium ions is important for the regulation of synaptic plasticity, which is important for learning and memory.
Effets Biochimiques Et Physiologiques
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has been found to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol has also been found to increase the release of acetylcholine, which is important for the regulation of attention and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the effects of AMPA receptor activation without the confounding effects of other receptors. However, one limitation of using 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol. One area of interest is in the development of new drugs that target the AMPA receptor, which could have potential applications in the treatment of neurological disorders. Another area of interest is in the study of the effects of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol on synaptic plasticity, which could provide insights into the mechanisms of learning and memory. Additionally, further research is needed to explore the potential toxicity of 2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol and to develop safer methods of synthesis.
Propriétés
Numéro CAS |
155601-24-4 |
|---|---|
Nom du produit |
2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol |
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
Clé InChI |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
SMILES canonique |
CN1C(=C(C=N1)N)NCCO |
Synonymes |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)








